molecular formula C6H12O6 B12412488 D-Fructose-2-13C

D-Fructose-2-13C

Cat. No.: B12412488
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-WMPUJKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose-2-13C: is a stable isotope-labeled compound where the carbon at the second position of the fructose molecule is replaced with carbon-13. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .

Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .

Chemical Reactions Analysis

Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .

Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .

Scientific Research Applications

Chemistry: : In chemistry, D-Fructose-2-13C is used as a tracer to study reaction mechanisms and metabolic pathways. It helps in understanding the fate of fructose in various chemical reactions .

Biology: : In biological research, this compound is used to investigate the metabolism of fructose in cells and tissues. It is particularly useful in studying the role of fructose in energy production and storage .

Medicine: : In medical research, this compound is used to study metabolic disorders such as diabetes and fructose intolerance. It helps in understanding how fructose is processed in the body and the impact of its metabolism on health .

Industry: : In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .

Mechanism of Action

The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to D-Fructose-2-13C include D-Fructose-1-13C, D-Fructose-13C6, and D-Glucose-2-13C. These compounds also have carbon-13 isotopic labeling but at different positions or in different molecules .

Uniqueness: : The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of fructose. This targeted labeling provides detailed insights into the biochemical processes that involve fructose .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1

InChI Key

BJHIKXHVCXFQLS-WMPUJKKESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.